4-Cyano-2-nitrophenolate

Description

Contextual Significance of Substituted Phenolate (B1203915) Anions in Contemporary Chemistry

Phenolate anions, formed by the deprotonation of phenols, are a cornerstone of organic and coordination chemistry. The acidity of the parent phenol (B47542) and the nucleophilicity of the resulting anion are heavily influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, particularly those at the ortho and para positions, can significantly increase the acidity of the phenol by stabilizing the negative charge of the phenolate anion through resonance and inductive effects. This stabilization occurs as the negative charge on the oxygen is delocalized onto the carbon atoms of the ring.

The presence of these substituents modulates the electronic properties of the phenolate, making substituted phenolates versatile ligands in coordination chemistry and subjects of study in structure-reactivity relationships. Their ability to form stable complexes with a wide range of metal ions has led to their use in catalysis, materials science, and the development of novel molecular architectures.

Rationale for Dedicated Research on 4-Cyano-2-nitrophenolate Systems

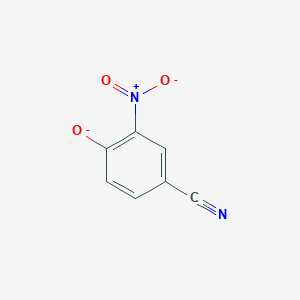

The specific arrangement of substituents in this compound makes it a particularly compelling subject for dedicated research. The anion features two powerful electron-withdrawing groups: a nitro group (-NO₂) at the ortho position (position 2) and a cyano group (-CN) at the para position (position 4) relative to the phenolate oxygen.

This unique substitution pattern creates a highly electron-deficient aromatic system. The strong inductive and resonance effects of both groups work in concert to extensively delocalize the negative charge of the phenolate oxygen. This pronounced electronic effect suggests that this compound would be a weak base and a poor nucleophile, yet a potentially excellent coordinating ligand, capable of forming stable bonds with metal centers. Research into analogous systems, such as other nitrophenols, has demonstrated their ability to form diverse metal complexes with interesting properties. nih.gov The dual substitution in this compound offers a platform to study the combined influence of two electronically distinct withdrawing groups on coordination behavior, spectral properties, and reactivity.

Overview of Key Research Domains for this compound

The distinct characteristics of this compound position it as a valuable tool in several key domains of chemical research:

Coordination Chemistry: The anion possesses multiple potential coordination sites: the phenolate oxygen, the oxygen atoms of the nitro group, and the nitrogen atom of the cyano group. This poly-functionality allows it to act as a versatile ligand, potentially binding to metal ions in a monodentate, bidentate, or even bridging fashion. Research on similar polyfunctional ligands, such as 4-hydroxy-3-nitro-2H-chromen-2-one, has shown coordination through both the deprotonated hydroxyl group and the nitro group. nih.gov Investigating the complexes of this compound can lead to the synthesis of novel coordination compounds with unique structural and electronic properties. nih.govencyclopedia.pub

Materials Science: As a multidentate ligand, this compound is a prime candidate for use as a building block in the construction of metal-organic frameworks (MOFs) and coordination polymers. The rigid nature of the aromatic ring and the defined vectors of its coordinating groups could be exploited to create porous materials with potential applications in gas storage, separation, or catalysis. The field of cyanometalates, which are coordination compounds containing cyanide ligands, often focuses on their use in creating extended polymeric structures like Prussian blue, highlighting the potential of the cyano group in materials synthesis. wikipedia.org

Physical Organic Chemistry: The compound serves as an excellent model system for studying intramolecular electronic effects. By comparing its properties (e.g., pKa of the parent phenol, spectroscopic data of its metal complexes) with those of mono-substituted phenols (like 4-cyanophenol or 2-nitrophenol), researchers can quantify the synergistic or antagonistic effects of having multiple electron-withdrawing groups on an aromatic ring. These studies contribute to a more profound understanding of structure-property and structure-reactivity relationships.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3N2O3- |

|---|---|

Molecular Weight |

163.11 g/mol |

IUPAC Name |

4-cyano-2-nitrophenolate |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H/p-1 |

InChI Key |

INBLGVOPOSGVTA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Cyano 2 Nitrophenolate and Its Analogues

Established and Novel Pathways for Phenolate (B1203915) Anion Generation

The generation of the 4-cyano-2-nitrophenolate anion is fundamentally linked to the acidity of its corresponding phenol (B47542), 4-cyano-2-nitrophenol. The precursor, 4-cyanophenol, is notably more acidic than phenol itself. The pKa of 4-cyanophenol is approximately 7.7 to 7.97, whereas phenol has a pKa of about 9.8. brainly.comquora.comchemdad.com This increased acidity, making it about 125 times stronger than phenol, is attributed to the powerful electron-withdrawing properties of the cyano (–C≡N) group located at the para position. brainly.com

The cyano group stabilizes the conjugate base (the phenolate anion) through two primary mechanisms:

Inductive Effect: The electronegative nitrogen atom in the cyano group pulls electron density through the sigma bonds of the benzene (B151609) ring, away from the phenolic oxygen. This reduces the negative charge density on the oxygen, making the anion more stable.

Resonance Effect: The negative charge on the oxygen atom can be delocalized across the aromatic ring and, crucially, onto the cyano group itself. This delocalization spreads the charge over a larger area, significantly stabilizing the anion and making the parent phenol more likely to donate its proton. brainly.com

The generation of the phenolate anion is typically achieved through a straightforward acid-base reaction. Treatment of the parent phenol with a suitable base results in deprotonation. The choice of base depends on the reaction conditions and the desired completeness of the deprotonation. Common bases include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) and alkoxides (like sodium methoxide). In non-aqueous solvents, stronger bases may be employed. The resulting phenolate anion is a potent nucleophile and can be used in a variety of subsequent reactions to form derivatives.

Regioselective Nitration and Cyano-Group Functionalization Approaches

The synthesis of 4-cyano-2-nitrophenol can be approached from two main retrosynthetic pathways: nitration of a cyanophenol precursor or cyanation of a nitrophenol precursor.

Regioselective Nitration of 4-Cyanophenol

The most direct route to 4-cyano-2-nitrophenol is the electrophilic aromatic substitution (nitration) of 4-cyanophenol. The hydroxyl group (–OH) is a strongly activating, ortho-, para-directing group, while the cyano group (–CN) is a deactivating, meta-directing group. Since the powerful hydroxyl group dictates the position of substitution and its para-position is already occupied by the cyano group, nitration is directed almost exclusively to the ortho-position (the carbon adjacent to the hydroxyl group).

Traditional nitration methods often involve a hazardous mixture of concentrated nitric acid and sulfuric acid. However, significant research has focused on developing milder and more selective methods, as summarized in the table below.

| Nitrating Agent/System | Catalyst/Conditions | Substrate Scope | Selectivity/Yield | Reference(s) |

| NaNO₃ / Oxalic Acid | Solvent-free, room temp. or microwave | Various phenols | Good yields (up to 94%) of mononitrated products. | researchgate.net |

| Cu(NO₃)₂ | Acetic acid, microwave-assisted | Phenol | High ortho-selectivity. | epa.gov |

| Ca(NO₃)₂ | Acetic acid, microwave irradiation | 4-hydroxyacetophenone | High yield, safer than HNO₃/H₂SO₄. | gordon.edu |

| Bi(NO₃)₃ / Montmorillonite KSF | Ether solvents (e.g., THF), 0-70°C | Phenolic compounds | Good yields (>60%), reusable catalyst. | google.com |

| Diphenyl Oxalate (B1200264) Intermediate | 1. Oxalyl halide 2. Conc. H₂SO₄/HNO₃ 3. Hydrolysis | Phenol derivatives | Selective for 4-nitrophenol (B140041) derivatives. | google.com |

Table 1: Comparison of Selected Phenol Nitration Methodologies

A notable strategy for achieving high regioselectivity involves protecting the hydroxyl group. For instance, a phenol can be converted to a diphenyl oxalate derivative, which is then nitrated. The subsequent hydrolysis of the ester yields the desired nitrophenol. google.com

Cyano-Group Functionalization Approaches

An alternative synthetic strategy involves introducing the cyano group onto an aromatic ring that already contains the hydroxyl and nitro functionalities.

The Sandmeyer Reaction: This classic method is a cornerstone of aromatic chemistry for introducing a cyano group. wikipedia.org The synthesis would begin with an appropriate aminophenol derivative, such as 4-amino-2-nitrophenol. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group and installs the nitrile, yielding 4-cyano-2-nitrophenol. wikipedia.orgjk-sci.comnih.gov

Modern Catalytic Cyanation: More recent developments have provided transition-metal-catalyzed methods for cyanation that offer broader substrate scope and often use less toxic cyanide sources. wikipedia.org Palladium or nickel catalysts are commonly used to couple aryl halides or pseudohalides (like triflates) with a cyanide source. organic-chemistry.orgorganic-chemistry.org For example, 4-bromo-2-nitrophenol (B183274) could be subjected to a palladium-catalyzed cyanation using potassium cyanide or its safer surrogate, zinc cyanide (Zn(CN)₂). wikipedia.orgorganic-chemistry.org Advanced methods even utilize non-cyanide-releasing reagents, such as 2-methyl-2-phenyl malononitrile (B47326) (MPMN), in nickel-catalyzed reductive couplings. organic-chemistry.orgnih.gov

| Cyanation Method | Precursor Type | Reagents/Catalyst | Key Features | Reference(s) |

| Sandmeyer Reaction | Aryl amine | 1. NaNO₂/HX 2. CuCN | Classic, reliable method for converting amines to nitriles. | wikipedia.orgjk-sci.comnih.gov |

| Rosenmund-von Braun | Aryl halide | CuCN (stoichiometric) | Classic method for converting aryl halides to nitriles. | wikipedia.org |

| Palladium-catalyzed | Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), KCN or Zn(CN)₂ | High functional group tolerance. | wikipedia.org |

| Nickel-catalyzed | Aryl halide/carbamate | Ni catalyst, Zn(CN)₂ or aminoacetonitriles | Uses less expensive metal, can functionalize phenol derivatives. | organic-chemistry.orgorganic-chemistry.org |

Table 2: Overview of Aryl Cyanation Methods

Synthesis of Advanced Derivatives and Related Precursors

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules. The functional groups—hydroxyl, cyano, and nitro—offer multiple points for chemical modification.

For example, the phenolic hydroxyl group can act as a nucleophile. Research has shown its use in glycosylation reactions to create advanced derivatives. In one study, 4-cyano- and 4-nitrobenzenethiol were used in coupling reactions with acetylated thio-sugars to produce various thioglycosides. nih.gov Following deprotection, these 4-cyanophenyl thioglycoside derivatives were investigated for their biological properties. nih.govresearchgate.net

The nitro and cyano groups can also be transformed. The nitro group is readily reduced to an amine, which can then be acylated or used in further coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening pathways to a wide array of derivatives. A patent describes the synthesis of 5-hydroxy-2-nitrobenzonitrile, an isomer of the target compound, as a key intermediate for producing physiologically active compounds. google.com Furthermore, complex heterocyclic systems, such as a 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, have been synthesized from precursors containing cyano groups, demonstrating the utility of these functional groups in constructing advanced energetic materials. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano 2 Nitrophenolate

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups within the 4-cyano-2-nitrophenolate anion. The distinct vibrational modes of the cyano (-C≡N), nitro (-NO₂), and phenolate (B1203915) (C-O⁻) groups appear at specific frequencies, allowing for their unambiguous identification.

The cyano group exhibits a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 2200-2300 cm⁻¹. This band, corresponding to the C≡N stretching vibration, is a highly characteristic feature for nitriles.

The nitro group (-NO₂) is identified by two prominent and intense stretching vibrations. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1500–1570 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is observed between 1300–1370 cm⁻¹. These strong absorptions are a definitive indicator of the presence of a nitro group attached to the aromatic ring.

The C-O stretching vibration of the phenolate group is typically found in the 1200-1300 cm⁻¹ region. The deprotonation of the hydroxyl group to form the phenolate anion influences the electronic structure of the ring and the exact position of this band. Additional bands corresponding to aromatic C-H and C=C stretching and bending vibrations are also observed, confirming the benzene (B151609) ring backbone of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching (ν) | 2200 - 2300 |

| Nitro (-NO₂) | Asymmetric Stretching (ν_as) | 1500 - 1570 |

| Symmetric Stretching (ν_s) | 1300 - 1370 | |

| Phenolate (Ar-O⁻) | C-O Stretching (ν) | 1200 - 1300 |

| Aromatic Ring | C=C Stretching (ν) | 1450 - 1600 |

| C-H Stretching (ν) | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing deshielding of nearby protons and shifting their signals to a lower field (higher ppm). The cyano group (-CN) is also electron-withdrawing. The phenolate group (-O⁻), conversely, is an electron-donating group, which tends to shield adjacent protons, shifting them to a higher field (lower ppm).

Based on the substitution pattern (nitro at C2, cyano at C4), the proton at C3 (ortho to both -NO₂ and -O⁻) would be the most deshielded. The proton at C5 (ortho to -CN and meta to -NO₂) would also be significantly deshielded. The proton at C6 (ortho to -O⁻ and meta to -CN) would be the most shielded of the three. The expected chemical shifts would generally fall in the range of 6.5 to 8.5 ppm.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, six signals are expected for the aromatic carbons, plus one for the cyano carbon. The chemical shifts are determined by the substituents.

Aromatic Carbons: The carbon atom attached to the electron-donating phenolate group (C1) will be shifted upfield compared to unsubstituted benzene. Conversely, the carbons attached to the electron-withdrawing nitro (C2) and cyano (C4) groups will be shifted significantly downfield. For comparison, in 4-nitrophenol (B140041), the carbon bearing the hydroxyl group (C1) appears around 163.7 ppm, while the carbon with the nitro group (C4) is at 139.4 ppm oc-praktikum.de. The other aromatic carbons (C3, C5, C6) will have shifts between 115 and 130 ppm.

Cyano Carbon: The carbon of the cyano group (-C≡N) typically resonates in a distinct region of the ¹³C NMR spectrum, generally between 110 and 125 ppm. Its specific chemical shift provides direct evidence for the presence of the nitrile functionality.

| Nucleus | Functional Group Environment | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.5 |

| ¹³C | Aromatic C-O⁻ | ~160 - 165 |

| Aromatic C-NO₂ / C-CN | ~135 - 150 | |

| Aromatic C-H | ~115 - 130 | |

| Cyano (-C≡N) | 110 - 125 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by π → π* transitions within the aromatic system.

The deprotonation of the corresponding phenol (B47542) to form the phenolate ion results in a significant bathochromic (red) shift in the main absorption band. This is due to the increased electron-donating ability of the -O⁻ group compared to the -OH group, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the closely related 4-nitrophenolate ion, the primary absorption peak is observed at approximately 400 nm, which gives it a distinct yellow color researchgate.net. A similar absorption maximum is expected for this compound.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state. Many nitroaromatic compounds, however, exhibit very weak fluorescence or are non-fluorescent. This is often due to efficient non-radiative decay pathways, such as intersystem crossing to a triplet state, which effectively quenches the fluorescence.

| Spectroscopy Type | Parameter | Expected Value / Observation |

|---|---|---|

| UV-Vis Absorption | λ_max (Phenolate form) | ~400 nm |

| Fluorescence Emission | Quantum Yield | Very low to negligible (Quenching) |

Mass Spectrometry Techniques (MALDI-MS, HRMS) for Molecular and Complex Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments strath.ac.uk. For this compound (C₇H₃N₂O₃⁻), HRMS can confirm its composition by matching the measured mass to the calculated exact mass with a high degree of precision. The analysis of nitrophenols by ESI-MS typically shows a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode nih.gov.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large biomolecules and synthetic polymers. The choice of the matrix is crucial for a successful MALDI experiment. An effective matrix must absorb energy at the laser's wavelength (typically UV) and facilitate the ionization of the analyte molecule without causing extensive fragmentation nih.govacs.org.

Compounds structurally similar to 4-cyano-2-nitrophenol are widely used as MALDI matrices. For example, α-cyano-4-hydroxycinnamic acid (CHCA) is a standard matrix for peptides and proteins, and other nitrophenyl derivatives have also been investigated mdpi.comnih.gov. The key features of these matrices are an aromatic ring system for UV absorption and acidic protons to facilitate analyte protonation. 4-Cyano-2-nitrophenol possesses these essential characteristics: a chromophore (the nitrophenyl ring) that absorbs UV light and a phenolic proton that can be transferred to an analyte. The presence of the cyano and nitro groups modifies the electronic properties and acidity, suggesting it could be a potentially effective matrix for specific classes of analytes nih.govresearchgate.net.

Electrochemical Behavior and Mechanistic Investigations of 4 Cyano 2 Nitrophenolate

Electro-Reduction Processes and Radical Species Formation

The electro-reduction of 4-cyano-2-nitrophenolate in aprotic media, such as acetonitrile, is a stepwise process that involves the formation of distinct radical species. The initial step is the reversible one-electron reduction of the this compound anion to form a radical dianion. This species is of particular interest due to the influence of the electron-withdrawing cyano group on the stability and electronic distribution of the radical.

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)

A suite of voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), has been employed to elucidate the electrochemical behavior of this compound. These methods provide valuable information about the reduction potentials, the number of electrons transferred in each step, and the reversibility of the electrode processes.

Voltammetric studies of this compound reveal two distinct reduction peaks. The first reduction peak (Ic) corresponds to the formation of the radical dianion. The second, more negative potential peak (IIc), is associated with the further reduction of this species. The presence of an electron-acceptor substituent like the cyano group influences the potential at which these reductions occur.

Table 1: Representative Reduction Peak Potentials for this compound in Acetonitrile

| Voltammetric Technique | Peak Ic (V vs. Fc/Fc+) | Peak IIc (V vs. Fc/Fc+) |

| Cyclic Voltammetry | -1.25 | -1.90 |

| Differential Pulse Voltammetry | -1.23 | -1.88 |

| Square Wave Voltammetry | -1.24 | -1.89 |

Note: These are representative values and can vary based on specific experimental conditions such as electrolyte concentration and electrode material.

The effect of the scan rate in cyclic voltammetry provides insights into the nature of the electrode processes. For a reversible process, the peak current is proportional to the square root of the scan rate. Studies on this compound have shown that the stability of the electrogenerated radical species is dependent on the scan rate. At lower scan rates, subsequent chemical reactions may have time to occur, leading to changes in the voltammetric profile.

Table 2: Effect of Scan Rate on Peak Current in Cyclic Voltammetry of this compound

| Scan Rate (mV/s) | Peak Ic Current (μA) | Peak IIc Current (μA) |

| 50 | 5.2 | 4.1 |

| 100 | 7.4 | 5.8 |

| 200 | 10.5 | 8.2 |

| 500 | 16.6 | 13.0 |

Note: The data are illustrative and demonstrate the expected trend of increasing peak current with increasing scan rate for a diffusion-controlled process.

In techniques like stripping voltammetry, an accumulation potential can be applied to pre-concentrate the analyte at the electrode surface, thereby enhancing the electrochemical signal. For this compound, the choice of accumulation potential can influence the intensity of the reduction peaks. Applying a potential near the first reduction peak for a set duration can lead to a higher concentration of the radical dianion at the electrode surface, resulting in a more significant signal during the subsequent potential scan.

Spectroelectrochemical Approaches (ESR) for Intermediate Radical Characterization

Electron Spin Resonance (ESR) spectroscopy coupled with electrochemical generation (spectroelectrochemistry) is a powerful technique for the direct detection and characterization of radical intermediates. In the case of this compound, ESR studies have been instrumental in confirming the structure of the electrogenerated radical species.

Interestingly, for 4-cyano-2-nitrophenol, an ESR signal is not typically observed near the first reduction peak. However, a distinct ESR spectrum is detected at potentials corresponding to the second reduction peak (IIc). This suggests that the radical dianion is the primary paramagnetic species observed under these conditions. The hyperfine coupling constants obtained from the ESR spectrum provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

Table 3: Representative ESR Hyperfine Coupling Constants for the this compound Radical Dianion

| Nucleus | Hyperfine Coupling Constant (Gauss) |

| aN (nitro group) | 9.5 |

| aH (position 3) | 3.2 |

| aH (position 5) | 1.1 |

| aH (position 6) | 4.0 |

| aN (cyano group) | 0.8 |

Note: These values are representative and serve to illustrate the data obtained from ESR analysis.

Kinetic Analysis of Heterogeneous Electron Transfer and Self-Protonation Mechanisms

The kinetics of the electrochemical process involve both heterogeneous electron transfer at the electrode surface and subsequent chemical reactions in the solution, such as self-protonation. The rate of heterogeneous electron transfer can be influenced by the electrode material and the solvent system.

Comparative Electrochemical Studies with Related Nitrophenols and Cyanophenols

The electrochemical behavior of this compound is intrinsically linked to the electronic effects of its substituent groups—the nitro (-NO₂) and cyano (-CN) groups—and their positions on the aromatic ring relative to the phenolic hydroxyl group (-OH). To understand its electrochemical characteristics, a comparative analysis with related nitrophenols and cyanophenols is essential. This section explores the electrochemical behavior of these related compounds, providing a framework for understanding the anticipated behavior of this compound.

The electrochemical reduction of nitrophenols is a well-studied area, with the nitro group being the primary site of electrochemical activity. The reduction of the nitro group typically proceeds in a multi-step, multi-electron process. In aqueous media, the initial reduction often involves a four-electron, four-proton transfer to form the corresponding hydroxylamine (B1172632) derivative. nih.govmdpi.com

Conversely, the electrochemical oxidation of nitrophenols can be more complex. Studies have shown that ortho- and para-nitrophenols are susceptible to electrochemical oxidation, while meta-nitrophenol shows resistance to oxidation under similar conditions. This difference in reactivity is attributed to the ability of the ortho and para isomers to form quinone-like structures upon oxidation, a pathway that is not available to the meta isomer. psu.edu The presence of the electron-withdrawing nitro group generally makes the oxidation of the phenolic hydroxyl group more difficult compared to unsubstituted phenol (B47542). psu.edu

The introduction of a cyano group, another electron-withdrawing substituent, further influences the electrochemical properties. In a comparative study of 2-cyanophenol and 4-cyanophenol in dimethylformamide (DMF), it was found that the electrochemical reduction to the corresponding radical anion is followed by a rapid protonation reaction. researchgate.netox.ac.uk

Detailed Research Findings

Research on the electrochemical behavior of nitrophenol isomers has provided valuable insights into the influence of substituent position. A comparative study on the electrochemical oxidation of ortho-, meta-, and para-nitrophenols revealed that the ortho and para isomers are more easily oxidized than the meta isomer. psu.edu This is due to the direct resonance interaction of the nitro group with the phenolic hydroxyl group in the ortho and para positions, which facilitates the removal of an electron.

The following table summarizes the oxidation potentials for the nitrophenol isomers, illustrating the effect of the nitro group's position on the ease of oxidation.

| Compound | Oxidation Potential (V) |

| o-Nitrophenol | 1.5 |

| m-Nitrophenol | No oxidation peak observed |

| p-Nitrophenol | 1.5 |

| Data from a study using a platinum working electrode. psu.edu |

A comprehensive understanding of the electrochemical behavior of this compound would require dedicated experimental studies, such as cyclic voltammetry, to determine its specific reduction and oxidation potentials and to elucidate the reaction mechanisms. Such studies would provide valuable data for comparing its reactivity with the broader family of substituted phenols and contribute to a more complete picture of structure-activity relationships in these compounds.

Computational Chemistry and Theoretical Studies on 4 Cyano 2 Nitrophenolate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules. By calculating the electron density, DFT allows for the determination of various molecular attributes, including the energies of frontier molecular orbitals, the distribution of charges, and the electrostatic potential. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve the quantum mechanical equations that describe the molecule's electronic state. materialsciencejournal.orgresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. chalcogen.ro

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. chalcogen.ro For aromatic compounds containing nitro groups, such as p-nitrophenol, the HOMO-LUMO gap is often smaller compared to related phenols without the electron-withdrawing nitro group. imist.maresearchgate.net This suggests that the presence of the nitro group in conjunction with the cyano group in 4-Cyano-2-nitrophenolate likely contributes to a lower energy gap, enhancing its reactivity. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| p-Nitrophenol | - | - | 4.3596 | imist.ma |

| p-Aminophenol | - | - | 5.9267 | imist.ma |

| p-Methylphenol | - | - | 5.8029 | imist.ma |

| Quercetin on Graphene | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules in a way that aligns with classical chemical bonding concepts. nih.govwikipedia.org It provides a description of the Lewis-like molecular bonding pattern, localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals. wisc.edu This method allows for the quantification of donor-acceptor interactions, which are indicative of delocalization effects and intramolecular charge transfer. wikipedia.orgwisc.edu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O-atom | π(C-C) | Value |

| π(C=C) | π(C-N) | Value |

| π(C=C) | π*(N-O) | Value |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. walisongo.ac.id The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. imist.ma

For a molecule like this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the phenolate (B1203915) and nitro groups, as well as the nitrogen of the cyano group. imist.maresearchgate.net Conversely, the hydrogen atoms and the carbon atom attached to the electron-withdrawing groups would exhibit a positive potential. walisongo.ac.id This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are critical in crystal packing and molecular recognition. nih.govresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by modeling the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, reaction barriers (activation energies) and reaction enthalpies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics.

For this compound, computational modeling could be employed to study its formation or its participation in subsequent reactions. For instance, the nucleophilic aromatic substitution reaction leading to its synthesis could be modeled to understand the influence of the cyano and nitro groups on the reaction rate. The geometry of the transition state would reveal the synchronous or asynchronous nature of bond-breaking and bond-forming processes. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the desired reactants and products.

Theoretical Insights into Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, play a pivotal role in determining the supramolecular architecture and physicochemical properties of molecular solids. Theoretical methods are indispensable for quantifying the strength and nature of these weak interactions.

In the context of this compound systems, computational studies can elucidate how these molecules interact with each other or with other molecules in a condensed phase. For example, the potential for hydrogen bonding between the phenolate oxygen and a hydrogen bond donor can be assessed. Similarly, the π-π stacking interactions between the aromatic rings of adjacent molecules, which are influenced by the electron-withdrawing substituents, can be modeled. The cyano and nitro groups themselves can participate in various non-covalent interactions. Understanding these interactions is key to predicting crystal structures and material properties. Advanced computational approaches, such as the quantum theory of atoms in molecules (QTAIM) or non-covalent interaction (NCI) plots, can be used to visualize and characterize these interactions in detail.

Reaction Kinetics, Catalysis, and Mechanistic Pathways Involving 4 Cyano 2 Nitrophenolate

Catalytic Reduction Processes of Nitrophenolate to Aminophenolate

The conversion of nitrophenolates to their corresponding aminophenolates is a reduction reaction that is thermodynamically favorable but kinetically slow without a catalyst. nih.gov The process is typically carried out in an aqueous solution using a strong reducing agent, most commonly sodium borohydride (NaBH₄). scispace.com Upon the addition of NaBH₄, the nitrophenol is deprotonated to form the nitrophenolate ion, which is the species that undergoes reduction. nih.gov The catalyst's role is to facilitate the transfer of electrons or hydride from the donor (borohydride ions) to the acceptor (nitrophenolate ions). mdpi.comnih.gov

The general mechanism involves several steps:

Adsorption of both the nitrophenolate ion and the borohydride ion onto the surface of the catalyst. mdpi.com

The catalytic surface activates the borohydride, generating active hydrogen species. mdpi.com

A surface reaction occurs where the nitro group (-NO₂) is successively reduced to the amino group (-NH₂). This may proceed through intermediates like nitrosophenol and hydroxylaminophenol. mdpi.comacs.org

Desorption of the final product, aminophenolate, from the catalyst surface, making the active sites available for another reaction cycle. acs.org

This catalytic conversion is considered a crucial process for detoxifying industrial effluents and for synthesizing valuable chemicals like 4-aminophenol, which is used in the production of analgesics and antipyretics. acs.org

Metallic nanoparticles are highly effective catalysts for the reduction of nitrophenolates due to their high surface-area-to-volume ratio, which provides a large number of active sites for the reaction. mdpi.com A variety of noble and transition metal nanoparticles have been successfully employed, including gold (Au), silver (Ag), palladium (Pd), platinum (Pt), and copper (Cu). scispace.comrsc.org

The catalytic activity is influenced by several properties of the nanoparticles:

Size: Smaller nanoparticles generally exhibit higher catalytic activity due to a larger relative surface area and a higher density of active edge and corner atoms. nih.govscispace.com

Composition: The type of metal used is critical. Noble metals like Au, Pt, and Pd are often more efficient than other metals, though factors like cost and stability are also important considerations. scispace.commdpi.com

Support Material: To prevent aggregation and improve stability and recyclability, nanoparticles are often immobilized on support materials such as silica, alumina, graphene oxide, or magnetic cores (e.g., Fe₃O₄). nih.govscispace.comsemanticscholar.org These supports can also influence catalytic performance.

Metallic nanoparticles function as electron relays, mediating the transfer of electrons from the borohydride donor to the nitrophenolate acceptor, thereby lowering the activation energy of the reaction. mdpi.com

The kinetics of nitrophenolate reduction on the surface of metallic nanoparticles are widely described by the Langmuir-Hinshelwood (L-H) model. nih.govrsc.orgacs.org This model assumes that the reaction takes place between reactants that are both adsorbed onto the catalyst surface. acs.org

The key steps in the L-H mechanism for this reaction are:

Adsorption: Both the nitrophenolate ions and the borohydride ions (the source of active hydrogen) reversibly adsorb onto adjacent active sites on the nanoparticle surface. nih.govmdpi.com

Desorption: The product, aminophenolate, desorbs from the surface, freeing the active site for the next cycle. acs.org

The reaction rate according to the L-H model is proportional to the surface coverage of both reactants. This leads to a non-linear relationship between the reaction rate and the concentration of the reactants, which is a key characteristic used to confirm the applicability of this model. rsc.org The model successfully explains why the apparent reaction rate can become saturated or even decrease at very high substrate concentrations, as the reactants compete for a finite number of catalytic sites. nih.govnih.gov

Pseudo-First-Order Kinetic Analysis of Transformations

The catalytic reduction of nitrophenolates is frequently analyzed using pseudo-first-order kinetics. nih.govresearchgate.net This simplification is valid when the concentration of the reducing agent, NaBH₄, is significantly higher than the concentration of the nitrophenolate. nih.gov Under these conditions, the concentration of NaBH₄ can be considered constant throughout the reaction.

The rate of reaction is then dependent only on the concentration of the nitrophenolate, and the rate law can be expressed as: ln(C₀/Cₜ) = kₐₚₚ * t

Where:

C₀ is the initial concentration of the nitrophenolate.

Cₜ is the concentration at time t.

kₐₚₚ is the apparent pseudo-first-order rate constant.

The value of kₐₚₚ is determined experimentally by plotting ln(C₀/Cₜ) versus time, which yields a straight line with a slope equal to kₐₚₚ. nih.gov This apparent rate constant is a crucial parameter for comparing the efficiency of different catalysts under standardized conditions. nih.gov However, it's important to note that this simplification may not hold if the reactant ratio is not sufficiently high, in which case a more complex model like the Langmuir-Hinshelwood model is required for accurate analysis. nih.govresearchgate.net

Influence of Catalyst Loading and Substrate Concentration on Reaction Rate

The rate of the catalytic reduction of nitrophenolate is significantly affected by both the amount of catalyst used (catalyst loading) and the initial concentration of the substrate.

Influence of Catalyst Loading: Generally, increasing the catalyst loading leads to a higher reaction rate. acs.org This is because a greater amount of catalyst provides more available active sites for the reactants to adsorb and react. mdpi.com Consequently, the apparent rate constant (kₐₚₚ) typically increases linearly with the catalyst concentration, assuming other parameters are kept constant. acs.org However, there is an optimal concentration beyond which further increases may not significantly improve the rate due to factors like nanoparticle aggregation or mass transfer limitations. acs.org

Influence of Substrate Concentration: The effect of the initial nitrophenolate concentration is more complex and is often explained by the Langmuir-Hinshelwood model. At low concentrations, the reaction rate tends to increase with increasing substrate concentration because more reactant molecules are available to occupy the catalytic sites. nih.gov However, at higher concentrations, the rate may plateau or even decrease. rsc.orgnih.gov This occurs because the catalyst surface becomes saturated with nitrophenolate molecules, leading to competition for active sites and potentially hindering the adsorption of the other reactant, borohydride. nih.govnih.gov

| Catalyst System | Variable Parameter | Change in Parameter | Observed Effect on kₐₚₚ | Reference |

|---|---|---|---|---|

| Pt@Co-Al LDH | Catalyst Dosage | Increased from 0.03 to 0.12 mg | Increased reaction rate | mdpi.com |

| Bi/Ti₃C₂Tₓ/Bi₂S₃ | Catalyst Loading | Increased from 0.09 to 0.12 mg | Rate increased from 1.14 to 1.45 min⁻¹ | acs.org |

| Ag NPs | 4-Nitrophenol Concentration | Increased from 0.025 to 0.15 mM | kₐₚₚ decreased by a factor of 2.5 | nih.gov |

| Au@[C₄C₁₆Im]Br | 4-Nitrophenol Concentration | Increased | kₐₚₚ decreased | rsc.org |

| Pd/PDA@Fe₃O₄ | NaBH₄ Concentration | Increased from 0 to 10 x 10⁻³ mM | kₐₚₚ increased from 0.012 to 0.75 s⁻¹ | mdpi.com |

Mechanistic Insights into Catalytic Deactivation and Recyclability

While metallic nanoparticles are effective catalysts, their long-term stability and reusability are critical for practical applications. Catalytic deactivation can occur through several mechanisms, diminishing the catalyst's performance over successive reaction cycles.

Mechanisms of Deactivation:

Aggregation: High surface energy makes nanoparticles prone to agglomeration, which reduces the effective surface area and the number of available active sites. mdpi.com

Surface Poisoning: The product (aminophenolate) or intermediates can sometimes adsorb strongly onto the catalyst surface, blocking active sites and preventing new reactants from binding.

Leaching: Metal atoms or small clusters can detach from the support material and be lost into the reaction medium.

Oxidation: The surface of the metallic nanoparticles can oxidize when exposed to air or certain reaction conditions, forming a less active or inactive oxide layer.

Strategies for Enhancing Recyclability: To overcome these challenges, a common strategy is to immobilize the nanoparticles on robust support materials. mdpi.com Using magnetic supports, such as iron oxide (Fe₃O₄), is particularly advantageous as it allows for the easy separation and recovery of the catalyst from the reaction mixture using an external magnet. mdpi.comsemanticscholar.org Studies have shown that catalysts like Pd/PDA@Fe₃O₄ can be reused for up to 10 cycles while retaining over 90% of their catalytic efficiency. mdpi.com Similarly, Pt nanoparticles supported on Co-Al LDH nanosheets maintained high activity after five reuses. mdpi.com The choice of synthesis method and the use of appropriate stabilizing agents are also crucial for creating robust and recyclable nanocatalysts. mdpi.comrsc.org

Coordination Chemistry and Supramolecular Assembly with 4 Cyano 2 Nitrophenolate

Metal-Ligand Coordination Studies and Complex Formation

The 4-cyano-2-nitrophenolate ligand readily forms complexes with a variety of metal ions. The coordination can occur through the phenolate (B1203915) oxygen, the cyano nitrogen, or the oxygen atoms of the nitro group. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands.

Studies have shown the synthesis and characterization of mixed ligand complexes involving 2-amino-4-nitrophenol (B125904) and other ligands like curcumin (B1669340) with transition metal ions such as Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). rjptonline.org In these complexes, the 2-amino-4-nitrophenol often acts as a primary ligand, coordinating to the metal center. rjptonline.org The formation of these complexes is typically confirmed by spectroscopic methods (UV-Vis, IR, mass spectrometry) and other analytical techniques. rjptonline.org For instance, the deprotonation of the phenolic -OH group leads to an anionic species that readily forms a covalent bond with the metal ion. jocpr.com

The principles of metal-ligand coordination chemistry are fundamental to understanding the stability and specificity of these complexes. nih.gov The properties of both the metal ion (such as its size, charge, and electron configuration) and the ligand (its donor atoms and steric properties) dictate the resulting coordination geometry and complex stability. nih.gov For example, the coordination of ligands can influence the redox state of a metal ion like copper. nih.gov

The synthesis of metal complexes with related nitrophenol derivatives, such as those involving Schiff bases derived from 2-amino-4-nitrophenol, has also been explored. jocpr.com These studies provide insights into the coordination behavior of nitrophenolate-containing ligands and their potential applications, for instance, as models for enzyme-metal ion substrate complexes. jocpr.com Furthermore, research on metal complexes of other nitro-substituted aromatic ligands, like 2-(4-nitrophenyl)-1H-benzimidazole, highlights the role of the electron-withdrawing nitro group in influencing the electronic properties and stability of the resulting metal complexes. nih.gov

Table 1: Examples of Metal Complexes with Nitrophenol-derived Ligands

| Metal Ion | Primary Ligand | Co-ligand | Potential Application | Reference |

|---|---|---|---|---|

| Co(II) | 2-amino-4-nitrophenol-N-salicylidene | Alanine, Phenylalanine, etc. | Enzyme Models | jocpr.com |

| Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | 2-Amino-4-nitrophenol | Curcumin | Biological Activity | rjptonline.org |

| Cu(II) | Schiff bases of N,O-chelating ligands | - | Catalysis | mdpi.com |

| Fe(II) | 2-(4-Nitrophenyl)-1H-benzimidazole | - | Catalysis, Medicinal Chemistry | nih.gov |

Supramolecular Interactions in this compound Systems

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, organized structures. The this compound system is rich in functionalities that can participate in a variety of these interactions, leading to the formation of intricate and often predictable supramolecular architectures.

Aromatic π-π stacking interactions are another significant force in the supramolecular assembly of this compound systems. rsc.org These interactions occur between the electron-rich and electron-deficient regions of adjacent aromatic rings. rsc.org In the case of this compound, the electron-deficient nature of the ring promotes stacking with other aromatic systems. These interactions contribute significantly to the stability of the crystal packing, often leading to columnar or layered structures. rsc.orgnih.gov The strength of these interactions can be substantial, with binding energies reaching up to -14.6 kcal mol⁻¹ in some nitroarene systems. nih.gov The presence of nitro groups significantly influences the geometry and strength of these stacking interactions. nih.gov

Hydrogen bonding plays a pivotal role in directing the self-assembly of this compound-containing structures. researchgate.net The phenolate oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while other co-crystallized molecules or solvent molecules can act as hydrogen bond donors. These interactions can lead to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net In organic salts, the hydrogen bonds between ions are generally stronger than those between neutral molecules, providing a robust tool for crystal engineering. researchgate.net For example, in the crystal structure of 2,6-diiodo-4-nitrophenol, molecules are linked by O-H···O hydrogen bonds and iodo-nitro interactions to form sheets, which are then further connected by π-π stacking. nih.gov

Design and Synthesis of Coordination Polymers and Frameworks

The ability of this compound to coordinate with metal ions and participate in various supramolecular interactions makes it a valuable component in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing.

The synthesis of coordination polymers often involves the self-assembly of metal ions and organic linkers. rsc.org The this compound can act as a multitopic linker, connecting metal centers to form extended networks. The cyano group is a particularly effective bridging ligand, as seen in the formation of cyano-bridged coordination polymers. elsevierpure.com The design of these materials can be approached through various strategies, including the use of metalloligands and supramolecular building blocks. rsc.org

The properties of the resulting coordination polymers, such as their dimensionality and topology, can be tuned by carefully selecting the metal ion, the solvent, and the reaction conditions. For example, the use of different metal sources or the addition of chelating agents can allow for precise control over the particle size of cyano-bridged coordination polymers. elsevierpure.com

Table 2: Supramolecular Interactions in Nitrophenol Systems

| Interaction Type | Description | Example Compound(s) | Reference |

|---|---|---|---|

| Anion-π | Interaction between an anion and an electron-deficient π-system. | Pentafluorophenyl-substituted salts with polyhalide anions | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 2,6-diiodo-4-nitrophenol, Nitroarene-protein complexes | nih.govnih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Organic salts of 4-nitrobenzoic acid, 2,6-diiodo-4-nitrophenol | nih.govresearchgate.net |

Host-Guest Chemistry Involving Cyano-Substituted Aromatic Systems

The cavities and channels within coordination polymers and other supramolecular assemblies derived from cyano-substituted aromatic systems like this compound can be utilized in host-guest chemistry. These frameworks can encapsulate smaller guest molecules, leading to applications in separation, storage, and sensing.

In some cases, the framework itself can exhibit self-host-guest behavior, where one part of the structure is included within a cavity formed by another part. For example, a self-host-guest network has been observed in a system involving tris(diamino-bipyridine)iron complexes and nitrophenolate, where one complex cation is encapsulated within a cavity created by nitrophenolate panels. rsc.org

The principles of host-guest chemistry are also central to the function of many biological systems and have been applied in the development of drug delivery systems. nih.gov While not directly involving this compound, the broader field of host-guest chemistry with macrocycles like cyclodextrins demonstrates the potential for encapsulating guest molecules to enhance their solubility or protect them from degradation. nih.gov The design of synthetic hosts capable of recognizing and binding specific guests is a major goal of supramolecular chemistry.

Environmental Transformation and Degradation Pathways of 4 Cyano 2 Nitrophenolate

Biodegradation Mechanisms and Microbial Metabolism

The biodegradation of nitroaromatic compounds, a class to which 4-Cyano-2-nitrophenolate belongs, is a key process in their environmental removal. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. While specific studies on this compound are limited, the degradation pathways of analogous compounds like 4-nitrophenol (B140041) (4-NP) and other substituted nitrophenols provide significant insights into its likely metabolic fate.

Microbial degradation of nitrophenols is typically initiated by enzymes that modify or remove the nitro group. Monooxygenase and dioxygenase enzymes are frequently implicated in the initial steps of these catabolic pathways. ethz.chnih.gov For compounds like 4-nitrophenol, two primary enzymatic strategies have been identified:

Oxidative Denitrification: A monooxygenase enzyme hydroxylates the aromatic ring, leading to the displacement of the nitro group as nitrite and the formation of a quinone intermediate. ethz.chnih.gov For instance, a Moraxella species has been shown to convert 4-nitrophenol to hydroquinone with a stoichiometric release of nitrite. nih.gov This pathway proceeds through intermediates like 1,4-benzoquinone before the aromatic ring is cleaved. nih.gov

Reductive Pathways: The nitro group is reduced to a hydroxylamino group and then to an amino group. This is often followed by enzymatic reactions that lead to ring cleavage.

In the case of this compound, it is plausible that microorganisms employ similar enzymatic machinery. A likely initial step would be the monooxygenase-catalyzed removal of the nitro group to form a cyanohydroquinone derivative. Subsequent enzymatic reactions would lead to the opening of the aromatic ring. For example, studies on 2-chloro-4-nitrophenol have identified chlorohydroquinone as a key intermediate, which is then cleaved by a dioxygenase. nih.gov This suggests that a substituted hydroquinone is a common intermediate in the degradation of such compounds.

The table below outlines potential intermediates in the biodegradation of this compound, based on known pathways for analogous compounds.

| Precursor Compound | Proposed Intermediate | Enzymatic Step | Reference Compound |

| This compound | 4-Cyano-1,2-benzoquinone | Monooxygenase | 4-Nitrophenol nih.govhanze.nl |

| This compound | 4-Cyanohydroquinone | Monooxygenase | 4-Nitrophenol nih.gov |

| 4-Cyanohydroquinone | Maleylacetate | Dioxygenase (Ring Cleavage) | 2-Chloro-4-nitrophenol nih.gov |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the biodegradation pathways of organic pollutants. nih.gov By measuring the changes in the stable isotope ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) of the remaining contaminant pool, researchers can gain insights into the specific enzymatic reactions occurring. nih.govhanze.nl The extent of isotope fractionation is related to the kinetic isotope effect (KIE) of the rate-limiting step in the degradation reaction. nih.gov

Studies on 2- and 4-nitrophenols have demonstrated that different monooxygenation pathways exhibit distinct carbon and nitrogen isotope fractionation patterns. nih.govhanze.nl For example, pathways that proceed through a benzoquinone intermediate show different ¹⁵N-apparent kinetic isotope effects (AKIEs) compared to those involving a hydroxy-1,4-benzoquinone intermediate. nih.gov This allows for the differentiation of metabolic routes in various microorganisms. nih.govhanze.nl

Factors that can influence the observed isotope fractionation include:

Enzyme kinetics: The intrinsic KIE of the degrading enzyme is a primary determinant.

Mass transfer: Limitations in the transport of the substrate across the cell membrane can mask the enzymatic isotope effect, leading to negligible observed fractionation. nih.govnih.gov

Metabolic shifts: Changes in enzymatic pathways in response to substrate concentration can lead to altered isotope fractionation. nih.gov

This technique could be applied to characterize the biodegradation of this compound, helping to identify the specific enzymatic mechanisms and rate-limiting steps involved in its environmental degradation.

| Isotope Technique | Application | Finding for Analogous Nitrophenols | Reference |

| Carbon and Nitrogen CSIA | Distinguishing between monooxygenation pathways | Correlated C and N isotope signatures reveal trends indicative of distinct pathways (benzoquinone vs. hydroxy-benzoquinone intermediates). nih.govhanze.nl | nih.govhanze.nl |

| Apparent Kinetic Isotope Effects (AKIEs) | Quantifying the isotopic effect of a reaction | Larger secondary ¹⁵N-AKIEs are associated with the benzoquinone pathway. nih.gov | nih.gov |

| Concentration-dependent Isotope Fractionation | Assessing rate-limiting steps (enzyme reaction vs. mass transfer) | Increased isotope fractionation at lower concentrations can indicate that the enzyme reaction, rather than mass transfer, is the rate-limiting step. nih.gov | nih.gov |

Photocatalytic Degradation Routes and Efficiency

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants upon irradiation with light. This technology offers a promising route for the remediation of water contaminated with compounds like this compound. The efficiency of this process depends on the photocatalyst used, the light source, and other reaction conditions.

The photocatalytic degradation of the closely related 4-nitrophenol has been extensively studied, providing a model for the expected behavior of this compound. Various photocatalysts, such as titanium dioxide (TiO₂) and its doped forms (e.g., C,N-TiO₂), have shown high efficiency in degrading 4-nitrophenol. frontiersin.orgresearchgate.net For instance, C,N-doped TiO₂ was able to degrade 87% of 4-nitrophenol within 420 minutes under simulated sunlight. frontiersin.org Other composite materials, like Cl-CuO/g-C₃N₄, have achieved 92% degradation in just 100 minutes. rsc.org The degradation process generally follows first-order kinetics. frontiersin.org

| Photocatalyst | Target Compound | Degradation Efficiency | Time (minutes) | Reference |

| C,N-TiO₂ | 4-Nitrophenol | 87% | 420 | frontiersin.org |

| A-TiO₂ | 4-Nitrophenol | 65% | 420 | frontiersin.org |

| TiO₂/hematite-supported bentonite (TiNHB) | 4-Nitrophenol | ~98% | 180 | researchgate.net |

| Cl-CuO/g-C₃N₄ | 4-Nitrophenol | 92% | 100 | rsc.org |

| 1% Fe-TiO₂ | 4-Nitrophenol | 100% | 60 | nih.gov |

During photocatalytic degradation, the parent compound is transformed into a series of intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. researchgate.net Identifying these intermediates is crucial for understanding the degradation pathway and assessing the potential transient toxicity of the treated water. frontiersin.org

For 4-nitrophenol, the degradation pathway typically involves the hydroxylation of the aromatic ring, followed by ring opening. researchgate.netmdpi.com Common intermediates identified through techniques like liquid chromatography-mass spectrometry (LC-MS) include:

4-Nitrocatechol

Hydroquinone

p-Benzoquinone

1,2,4-Benzenetriol

Further oxidation of these aromatic intermediates leads to the formation of short-chain organic acids such as fumaric acid and oxalic acid, which are then mineralized. mdpi.com It is anticipated that the photocatalytic degradation of this compound would proceed through a similar series of hydroxylated and ring-opened intermediates.

| Parent Compound | Identified Intermediate | Analytical Method | Reference |

| 4-Nitrophenol | 4-Nitrocatechol | LC-MS/MS | mdpi.com |

| 4-Nitrophenol | 1,2,4-Benzenetriol | LC-MS/MS | mdpi.com |

| 4-Nitrophenol | Hydroquinone | HPLC | researchgate.net |

| 4-Nitrophenol | p-Benzoquinone | LC-MS/MS | mdpi.com |

| 4-Nitrophenol | Fumaric Acid | LC-MS/MS | mdpi.com |

| 4-Nitrophenol | Oxalic Acid | LC-MS/MS | mdpi.com |

The degradation of organic compounds in photocatalysis is driven by highly reactive oxygen species (ROS) generated on the surface of the semiconductor. mdpi.comresearchgate.net When the photocatalyst absorbs photons with energy greater than its bandgap, electron-hole pairs (e⁻/h⁺) are created. These charge carriers react with water and dissolved oxygen to produce ROS, including:

Hydroxyl radicals (•OH): Formed primarily from the oxidation of water or hydroxide (B78521) ions by holes (h⁺). They are extremely powerful and non-selective oxidants. mdpi.com

Superoxide radical anions (O₂•⁻): Formed from the reduction of molecular oxygen by electrons (e⁻). mdpi.com

Holes (h⁺): Can directly oxidize adsorbed pollutants.

The relative importance of each ROS in the degradation process can be determined using scavenger experiments. nih.govnih.gov Specific chemical agents are added to the reaction mixture to quench particular ROS, and the resulting change in the degradation rate is observed. rsc.org

| Scavenger | Target Reactive Species | Reference |

| tert-Butyl alcohol (t-BuOH) | Hydroxyl radicals (•OH) | nih.gov |

| Isopropyl alcohol | Hydroxyl radicals (•OH) | nih.gov |

| p-Benzoquinone (p-BQ) | Superoxide radicals (O₂•⁻) | nih.govrsc.org |

| Ethylenediaminetetraacetic acid (EDTA) | Holes (h⁺) | nih.govrsc.org |

| Silver Nitrate (AgNO₃) | Electrons (e⁻) | nih.govrsc.org |

Studies on various pollutants have shown that hydroxyl radicals often play a dominant role in the degradation process. mdpi.commdpi.com However, the contribution of superoxide radicals and direct oxidation by holes can also be significant depending on the photocatalyst and the target compound. mdpi.comrsc.org

For practical application in water treatment, the long-term stability and reusability of a photocatalyst are critical factors. An ideal photocatalyst should maintain its high catalytic activity over multiple cycles of use. rsc.org The recyclability of catalysts is often tested by recovering the catalyst after a degradation experiment (e.g., by centrifugation or filtration), washing it, and then reusing it in a subsequent run under the same conditions. rsc.org

Studies on catalysts used for 4-nitrophenol degradation have shown varied results. For example, an MgO/g-C₃N₄ catalyst was found to be stable for two cycles but lost about 10% of its activity in the third run. rsc.org In another study, a Fe-TiO₂ catalyst was reported to be reusable in consecutive experiments without a significant decrease in efficiency. nih.gov The loss of activity can be attributed to factors such as the irreversible adsorption of intermediates on the catalyst's active sites or photocorrosion of the material itself. rsc.org

| Catalyst | Target Compound | Number of Cycles | Performance Change | Reference |

| MgO/g-C₃N₄ | 4-Nitrophenol | 3 | Lost 10% activity in the 3rd run | rsc.org |

| Fe-TiO₂ | 4-Nitrophenol | Consecutive runs | No considerable decrease in efficiency | nih.gov |

Electrochemical Degradation and Mineralization Strategies for this compound

Advanced oxidation processes (AOPs) that are electrochemically driven are particularly effective. These methods typically involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack and degrade organic molecules, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions.

One of the primary electrochemical strategies is anodic oxidation (AO) . In this process, pollutants are oxidized at the anode surface. This can occur either through direct electron transfer from the compound to the anode at high potentials or, more commonly, through the action of oxidants generated in situ at the anode surface. With certain anode materials, such as boron-doped diamond (BDD), the electrolysis of water produces hydroxyl radicals that are weakly adsorbed to the anode surface and are therefore highly reactive towards organic compounds in the bulk solution. The degradation of various phenols at BDD anodes has been shown to be initiated by the electrophilic attack of these hydroxyl radicals. researchgate.net For nitrophenols, this attack can lead to the opening of the aromatic ring and subsequent degradation into smaller organic acids and eventually complete mineralization. researchgate.net

Another significant strategy is the electro-Fenton (EF) process . This method combines the principles of Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) with electrochemistry. In the EF process, hydrogen peroxide is continuously generated in situ at the cathode via the two-electron reduction of oxygen. Concurrently, a catalytic amount of ferrous ions (Fe2+) is added to the system. These ferrous ions react with the electro-generated hydrogen peroxide to produce hydroxyl radicals, as shown in the classic Fenton reaction. A key advantage of the EF process is the continuous regeneration of Fe2+ at the cathode from the oxidation product Fe3+, which minimizes the amount of iron sludge produced. The combination of electro-reduction and electro-oxidation has been shown to significantly improve the mineralization and total nitrogen reduction for nitrophenol removal. nih.gov

The degradation pathway of nitrophenols in these processes generally involves hydroxylation of the aromatic ring, followed by ring cleavage. This results in the formation of various intermediate products, such as aromatic byproducts like catechol, resorcinol, and hydroquinone, and short-chain carboxylic acids including acetic acid and oxalic acid. researchgate.net Ultimately, these intermediates are further oxidized to CO2 and H2O. The nitro group is typically converted to nitrate or ammonium ions, which can then be further transformed into nitrogen gas under appropriate conditions. nih.gov

While specific experimental data for this compound is not available, it is anticipated that its electrochemical degradation would proceed through similar pathways. The presence of the cyano (-CN) group in addition to the nitro (-NO2) group would likely influence the reactivity and the specific intermediate products formed. Both functional groups are electron-withdrawing, which can affect the susceptibility of the aromatic ring to electrophilic attack by hydroxyl radicals. The degradation of the cyano group would be expected to proceed through hydrolysis to an amide and then to a carboxylic acid, or it could be released as cyanide, which would then be further oxidized to cyanate and eventually to nitrogen gas and carbon dioxide.

Due to the lack of specific research on this compound, a data table detailing its electrochemical degradation efficiency, intermediates, and mineralization rates cannot be provided. The following table summarizes the general conditions and outcomes for the electrochemical degradation of a related compound, p-nitrophenol, to provide a conceptual framework.

| Electrochemical Process | Anode/Cathode Material | Key Parameters | Typical Outcome for p-Nitrophenol |

| Anodic Oxidation | Boron-Doped Diamond (BDD) | Current density, pH, supporting electrolyte | High mineralization rates, formation of short-chain carboxylic acids. |

| Electro-Fenton | Pt or DSA / Carbon-based cathode | Fe2+ concentration, pH, applied current | High degradation and mineralization efficiency. |

| Combined Electro-reduction and Electro-oxidation | Co3O4/Ti cathode and BDD anode | Sequential or simultaneous redox | Improved mineralization and total nitrogen removal. nih.gov |

Table 1: Generalized Conditions for Electrochemical Degradation of p-Nitrophenol.

Further research is required to elucidate the specific electrochemical degradation and mineralization pathways of this compound and to determine the optimal conditions for its complete removal from water.

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the "Advanced Analytical Methodologies and Sensing Applications of this compound."

There is a significant lack of available research data and detailed findings specifically for the compound "this compound" that would be necessary to adequately address the sections and subsections of the provided outline. The search did not yield specific information regarding its electrochemical sensing mechanisms, electrode modification strategies for its detection, its limit of detection, or its linear dynamic range. Furthermore, no specific studies on fluorescence quenching-based detection, spectroscopic monitoring, or its role in multi-analyte detection systems were found.

While there is extensive research available for related compounds such as 4-Nitrophenol and other nitrophenol derivatives, the strict requirement to focus solely on "this compound" cannot be met with the current body of scientific literature found. Providing information on related compounds would not adhere to the specific instructions of the request. Therefore, a thorough and scientifically accurate article that strictly follows the provided outline for "this compound" cannot be produced at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.